N-benzyl-1-(furan-2-carbonyl)-N-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Description
N-benzyl-1-(furan-2-carbonyl)-N-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic sulfonamide derivative based on the 2-oxo-1,2-dihydrobenzo[cd]indole scaffold. This compound features a benzyl group substituted with a furan-2-carbonyl moiety and an N-methyl group at the 1-position of the benzo[cd]indole core. Its synthesis typically involves chlorosulfonation of the benzo[cd]indole precursor followed by nucleophilic substitution with benzylamine derivatives in the presence of catalysts like DMAP and Et₃N .
Properties
IUPAC Name |
N-benzyl-1-(furan-2-carbonyl)-N-methyl-2-oxobenzo[cd]indole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5S/c1-25(15-16-7-3-2-4-8-16)32(29,30)21-13-12-19-22-17(21)9-5-10-18(22)23(27)26(19)24(28)20-11-6-14-31-20/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAHSKOLLRZPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-1-(furan-2-carbonyl)-N-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C24H22N2O4S
- Molecular Weight : 446.5 g/mol
- CAS Number : 881477-32-3
The compound exhibits its biological activity primarily through the inhibition of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. Inhibition of TNF-α can lead to reduced inflammatory responses in various diseases, including autoimmune disorders and certain cancers.
1. Anti-inflammatory Activity
Research indicates that this compound analogs have been developed as potent TNF-α inhibitors. A study reported that one of the synthesized compounds showed an IC50 value of 14 μM, which is significantly more potent than previous analogs .
2. Antiviral Properties
This compound has shown promise in antiviral applications, particularly against West Nile virus. The structural features of the sulfonamide group enhance its binding affinity to viral proteins, inhibiting viral replication .
3. Anticancer Activity
The compound's ability to modulate TNF-α signaling pathways suggests potential applications in cancer therapy. By inhibiting TNF-α, it may reduce tumor growth and metastasis in certain cancer types .
Case Study 1: TNF-α Inhibition
In a comparative study involving various analogs of the compound, one derivative was found to inhibit TNF-α with an IC50 value of 3 μM, marking it as one of the most effective inhibitors tested. This study utilized surface plasmon resonance (SPR) for binding affinity assessments and cell-based assays to validate the anti-inflammatory effects .
Case Study 2: Antiviral Efficacy
Another investigation focused on the antiviral efficacy against West Nile virus demonstrated that the compound could effectively block viral entry into host cells. The mechanism was attributed to its interaction with viral proteins essential for replication .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key derivatives of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide and their properties:
*Yield inferred from similar synthetic procedures in and .
Structural and Functional Insights:
Naphthalene or indole substituents (e.g., S10) improve hydrophobic interactions, reducing IC₅₀ values by ~50% compared to EJMC-1 . Pyrazole-containing derivatives (e.g., 4e) balance hydrophobicity and polarity, improving both binding affinity and aqueous solubility .
Synthetic Accessibility: Derivatives with bulkier substituents (e.g., 4f) show lower yields (10–51%) due to steric hindrance during sulfonamide coupling .
Biological Performance :
- TNF-α Inhibition : S10 and 4e exhibit superior activity (IC₅₀ < 20 µM) over EJMC-1, attributed to optimized hydrophobic and hydrogen-bonding interactions .
- NF-κB Pathway Suppression : The target compound’s furan moiety may mimic SPD304’s U-shaped binding mode, but further assays are required to confirm efficacy .
Research Findings and Trends
- Docking Studies: Molecular docking reveals that the benzo[cd]indole scaffold occupies a hydrophobic pocket in TNF-α, while sulfonamide substituents dictate specificity. For instance, S10’s naphthalene group fills unoccupied space in the binding site, whereas the target compound’s furan may engage in polar interactions .
- SAR (Structure-Activity Relationship) :
- Clinical Potential: While SPD304 remains the most potent inhibitor (IC₅₀ = 6.4 µM), its poor solubility limits therapeutic use. Sulfonamide derivatives like S10 and the target compound offer better solubility profiles, making them promising candidates for optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
